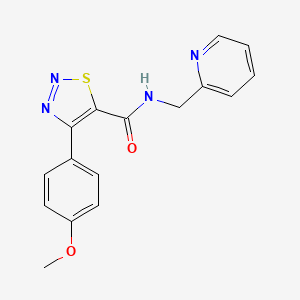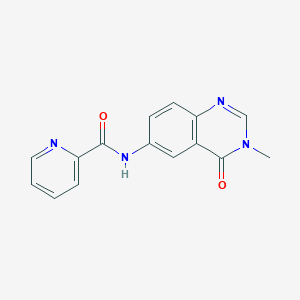
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired thiadiazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
- 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxylate
- 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-thiol
- 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-sulfonamide
These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in functional groups
Propiedades
Fórmula molecular |
C16H14N4O2S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-7-5-11(6-8-13)14-15(23-20-19-14)16(21)18-10-12-4-2-3-9-17-12/h2-9H,10H2,1H3,(H,18,21) |
Clave InChI |
GQVWDHYHHKNDGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14936749.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14936751.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B14936755.png)
![1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936761.png)


![1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B14936785.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide](/img/structure/B14936805.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B14936819.png)
![N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B14936826.png)
![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone](/img/structure/B14936839.png)
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine](/img/structure/B14936840.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14936846.png)
